molecular formula C13H15NO3S B11754474 2-Tosyl-2-azaspiro[3.3]heptan-6-one

2-Tosyl-2-azaspiro[3.3]heptan-6-one

Cat. No.: B11754474
M. Wt: 265.33 g/mol
InChI Key: DBYOPGUKXJDUAQ-UHFFFAOYSA-N
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Description

2-Tosyl-2-azaspiro[33]heptan-6-one is a spirocyclic compound characterized by a unique structure that includes a tosyl group and an azaspiro scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tosyl-2-azaspiro[3.3]heptan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-toluenesulfonamide with suitable electrophiles, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of bases such as potassium hydroxide in ethanol, followed by deprotection steps using magnesium turnings in methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. scalable synthetic procedures have been developed, which involve the use of sulfonic acid salts to improve the stability and solubility of the product .

Chemical Reactions Analysis

Types of Reactions

2-Tosyl-2-azaspiro[3.3]heptan-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the spirocyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but often involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

2-Tosyl-2-azaspiro[3.3]heptan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tosyl-2-azaspiro[3.3]heptan-6-one involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to act as a rigid ligand, potentially enhancing its binding affinity and selectivity for various biological targets. The exact pathways and molecular targets are still under investigation, but its rigidity is believed to contribute to its pronounced biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid
  • 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid
  • 2-Oxa-6-azaspiro[3.3]heptane

Uniqueness

2-Tosyl-2-azaspiro[3.3]heptan-6-one is unique due to its tosyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar spirocyclic compounds, making it a valuable scaffold in synthetic and medicinal chemistry .

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptan-6-one

InChI

InChI=1S/C13H15NO3S/c1-10-2-4-12(5-3-10)18(16,17)14-8-13(9-14)6-11(15)7-13/h2-5H,6-9H2,1H3

InChI Key

DBYOPGUKXJDUAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(=O)C3

Origin of Product

United States

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